molecular formula C4H10Cl2N2O B575115 2-chloro-3-methoxypropionamidine hydrochloride CAS No. 175136-99-9

2-chloro-3-methoxypropionamidine hydrochloride

Cat. No.: B575115
CAS No.: 175136-99-9
M. Wt: 173.037
InChI Key: SFVRDLNUUFHMJI-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypropionamidine hydrochloride is a chemical compound with the molecular formula C4H9ClN2O·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methoxypropionamidine hydrochloride typically involves the reaction of 2-chloro-3-methoxypropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxypropionamidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted propionamidine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-3-methoxypropionamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methoxypropionamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

175136-99-9

Molecular Formula

C4H10Cl2N2O

Molecular Weight

173.037

IUPAC Name

2-chloro-3-methoxypropanimidamide;hydrochloride

InChI

InChI=1S/C4H9ClN2O.ClH/c1-8-2-3(5)4(6)7;/h3H,2H2,1H3,(H3,6,7);1H

InChI Key

SFVRDLNUUFHMJI-UHFFFAOYSA-N

SMILES

COCC(C(=N)N)Cl.Cl

Origin of Product

United States

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